2-Bromo-N-(1-(4-chloro-2-methylphenyl)ethyl)acetamide
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Overview
Description
2-Bromo-N-(1-(4-chloro-2-methylphenyl)ethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo group, a chloro group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1-(4-chloro-2-methylphenyl)ethyl)acetamide typically involves the bromination of an appropriate precursor followed by acetamidation. One common method involves the reaction of 4-chloro-2-methylacetophenone with bromine to introduce the bromo group. The resulting intermediate is then reacted with acetamide under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acetamidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(1-(4-chloro-2-methylphenyl)ethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are commonly used for oxidation and reduction, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include alcohols, ketones, or reduced amides.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Bromo-N-(1-(4-chloro-2-methylphenyl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound is employed in studies investigating its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(1-(4-chloro-2-methylphenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and chloro groups may facilitate binding to these targets, while the acetamide moiety can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(1-(4-chlorophenyl)ethyl)acetamide: Similar structure but lacks the methyl group on the phenyl ring.
2-Bromo-N-(1-(4-methylphenyl)ethyl)acetamide: Similar structure but lacks the chloro group on the phenyl ring.
2-Chloro-N-(1-(4-bromo-2-methylphenyl)ethyl)acetamide: Similar structure but has a chloro group instead of a bromo group.
Uniqueness
2-Bromo-N-(1-(4-chloro-2-methylphenyl)ethyl)acetamide is unique due to the presence of both bromo and chloro groups on the phenyl ring, which can influence its reactivity and binding properties. The combination of these substituents with the acetamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-bromo-N-[1-(4-chloro-2-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-7-5-9(13)3-4-10(7)8(2)14-11(15)6-12/h3-5,8H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRNOJYSFXTDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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